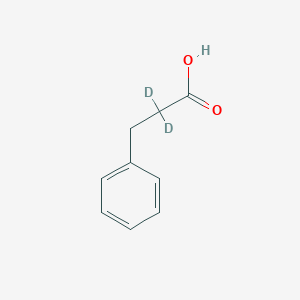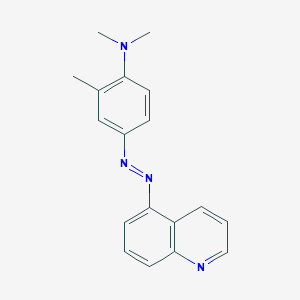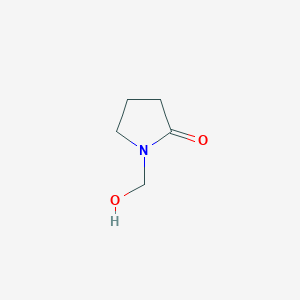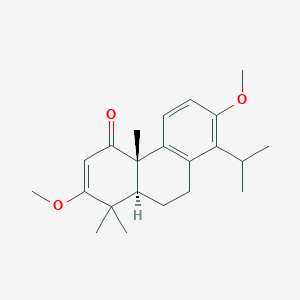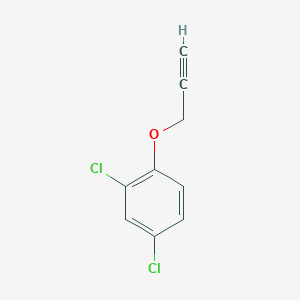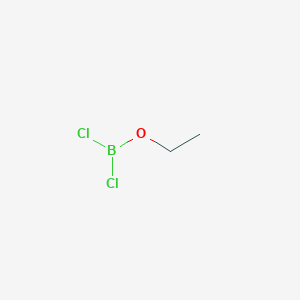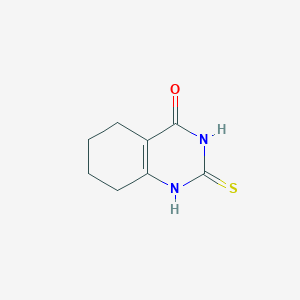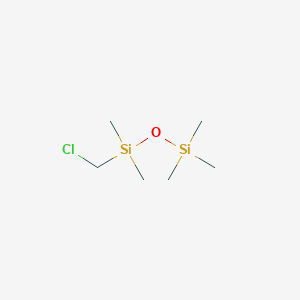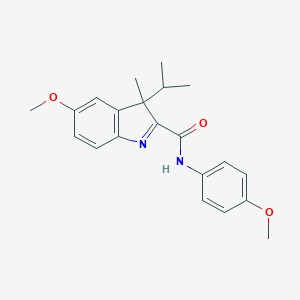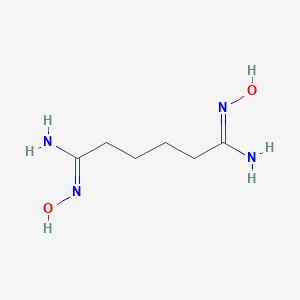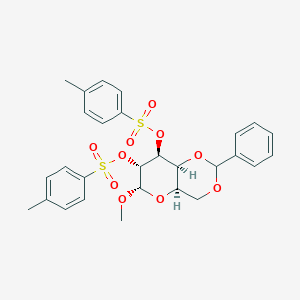
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) is a chemical compound that has been widely used in scientific research. It is a derivative of galactose, which is a simple sugar that is found in many biological systems. This molecule has been synthesized using various methods and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of carbohydrate-protein interactions. It has been shown to bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding interaction can be used to study the role of carbohydrates in various biological processes, such as cell adhesion and signaling.
Wirkmechanismus
The mechanism of action of Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) is not fully understood. However, it is believed to bind to lectins through the formation of hydrogen bonds and hydrophobic interactions. This binding interaction can lead to changes in the conformation of the lectin, which can affect its function and activity.
Biochemische Und Physiologische Effekte
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the binding of lectins to carbohydrates, which can affect various biological processes. It has also been shown to inhibit the growth of certain bacteria and viruses, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) in lab experiments is its ability to selectively bind to lectins. This can be useful in studying the role of carbohydrates in various biological processes. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate). One area of research is the development of new derivatives of this compound with improved binding affinity and selectivity. Another area of research is the study of the therapeutic potential of this compound in the treatment of bacterial and viral infections. Additionally, the role of carbohydrates in various biological processes is an area of active research, and Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) can be a useful tool in these studies.
Synthesemethoden
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) can be synthesized using various methods. One common method is the reaction of methyl alpha-D-galactopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene derivative. The tosylate salt can then be prepared by reacting the benzylidene derivative with tosyl chloride in the presence of a base. This synthesis method has been widely used in research laboratories and has been shown to be effective in producing high yields of the compound.
Eigenschaften
CAS-Nummer |
15384-63-1 |
|---|---|
Produktname |
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) |
Molekularformel |
C28H30O10S2 |
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
[(4aR,6S,7R,8S,8aS)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H30O10S2/c1-18-9-13-21(14-10-18)39(29,30)37-25-24-23(17-34-27(36-24)20-7-5-4-6-8-20)35-28(33-3)26(25)38-40(31,32)22-15-11-19(2)12-16-22/h4-16,23-28H,17H2,1-3H3/t23-,24+,25+,26-,27?,28+/m1/s1 |
InChI-Schlüssel |
MPNMHFPNHIKNOA-BBNIJSTKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
Andere CAS-Nummern |
15384-63-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



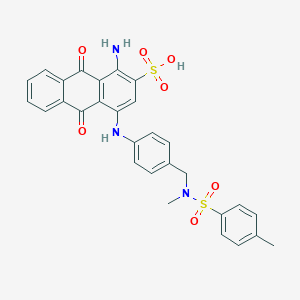
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
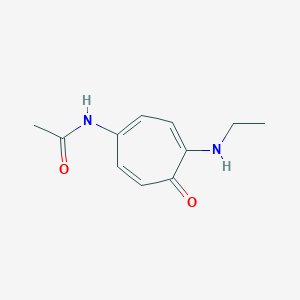
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
